molecular formula C23H15Cl2N3O3 B12473909 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12473909
M. Wt: 452.3 g/mol
InChI Key: PWMMTAPPOFIYFQ-UHFFFAOYSA-N
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Description

4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group, chlorinated phenyl rings, and a naphthalene carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chlorinated phenyl rings and naphthalene moiety contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-4’-hydroxybenzophenone: Shares the chlorinated phenyl and hydroxyphenyl groups but lacks the hydrazinylidene and naphthalene carboxamide moieties.

    4-chlorophenylhydrazine: Contains the hydrazine group but lacks the complex aromatic structure of the target compound.

Uniqueness

4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H15Cl2N3O3

Molecular Weight

452.3 g/mol

IUPAC Name

4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C23H15Cl2N3O3/c24-13-5-7-14(8-6-13)26-23(31)18-12-21(16-3-1-2-4-17(16)22(18)30)28-27-20-10-9-15(29)11-19(20)25/h1-12,29-30H,(H,26,31)

InChI Key

PWMMTAPPOFIYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)Cl)N=NC4=C(C=C(C=C4)O)Cl

Origin of Product

United States

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